4-Pyridinamine,3-nitro-, 1-oxide
Overview
Description
4-Pyridinamine, 3-nitro-, 1-oxide is an organic compound with the molecular formula C(_5)H(_5)N(_3)O(_3) It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a nitro group at the 3-position, and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide typically involves the nitration of 4-pyridinamine followed by oxidation. One common method includes:
Nitration: 4-Pyridinamine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.
Oxidation: The resulting 3-nitro-4-pyridinamine is then oxidized using an oxidizing agent like hydrogen peroxide or peracetic acid to introduce the oxide group at the 1-position.
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinamine, 3-nitro-, 1-oxide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinamine, 3-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex nitro and oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Higher nitro and oxide derivatives.
Reduction Products: 4-Pyridinamine, 3-amino-, 1-oxide.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Pyridinamine, 3-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Pyridinamine, 3-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxide group may also play a role in modulating the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-pyridinamine: Lacks the oxide group at the 1-position.
3-Nitro-4-pyridinecarboxylic acid: Contains a carboxylic acid group instead of an amino group.
4-Nitro-2-picoline N-oxide: Has a methyl group at the 2-position instead of an amino group at the 4-position.
Uniqueness
4-Pyridinamine, 3-nitro-, 1-oxide is unique due to the presence of both a nitro group and an oxide group on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Pyridinamine, 3-nitro-, 1-oxide, also known as 4-nitropyridine N-oxide, is a nitrogen-containing heterocyclic compound with significant biological activity. This article delves into its synthesis, mechanisms of action, and various biological effects based on diverse research findings.
4-Pyridinamine, 3-nitro-, 1-oxide has the molecular formula and a molecular weight of approximately 140.0969 g/mol. The compound features a pyridine ring substituted with a nitro group at the 3-position and an N-oxide functional group at the 1-position.
Synthesis Methods:
- Nitration and Oxidation: The most common method involves nitration of 3-aminopyridine followed by oxidation to introduce the nitro group and the N-oxide functionality.
- Vicarious Nucleophilic Substitution: This method has been explored for synthesizing various derivatives of nitropyridines .
The biological activity of 4-Pyridinamine, 3-nitro-, 1-oxide is primarily attributed to its interaction with specific molecular targets. The nitro group and the N-oxide functionality enhance its reactivity. Key mechanisms include:
- Enzyme Interaction: The compound may inhibit or activate various enzymes, influencing biochemical pathways.
- DNA Interaction: Research indicates that it can interact with DNA, potentially leading to mutations.
Antimicrobial Activity
Studies have shown that 4-Pyridinamine, 3-nitro-, 1-oxide exhibits antimicrobial properties against a range of pathogens. Its effectiveness is often compared to other nitropyridine derivatives.
Anticancer Properties
Research indicates potential anticancer effects, particularly through apoptosis induction in cancer cells. The N-oxide functionality plays a crucial role in enhancing these effects .
Mutagenicity
The compound has been studied for its mutagenic potential. It has been shown to interact with genetic material, leading to mutations in microbial models.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methyl-4-nitropyridine-1-oxide | Methyl group at the 3-position | Increased lipophilicity affecting bioavailability |
Pyridine N-oxide | Lacks nitro substitution | More stable; less reactive than nitro derivatives |
3-Picoline N-oxide | Methyl group at the 3-position | Different biological activity profile |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of 4-pyridinamine showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .
- Cancer Research : In vitro studies revealed that treatment with 4-Pyridinamine, 3-nitro-, 1-oxide resulted in reduced viability of several cancer cell lines, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
1-hydroxy-3-nitropyridin-4-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-1-2-7(9)3-5(4)8(10)11/h1-3,6,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNIRGLKZORSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=N)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296754, DTXSID50920421 | |
Record name | NSC111292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Imino-3-nitropyridin-1(4H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89317-24-8, 90389-16-5 | |
Record name | NSC111292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC111292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Imino-3-nitropyridin-1(4H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.